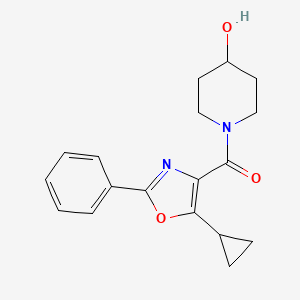![molecular formula C10H15BrIN3 B6639653 1-[(4-Bromophenyl)methyl]-1,2-dimethylguanidine;hydroiodide](/img/structure/B6639653.png)
1-[(4-Bromophenyl)methyl]-1,2-dimethylguanidine;hydroiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-Bromophenyl)methyl]-1,2-dimethylguanidine;hydroiodide, also known as Br-MPG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of guanidine derivatives and has been found to exhibit various biological activities, making it a promising candidate for further investigation.
作用机制
The exact mechanism of action of 1-[(4-Bromophenyl)methyl]-1,2-dimethylguanidine;hydroiodide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to activate AMP-activated protein kinase (AMPK), which plays a crucial role in regulating energy metabolism. Additionally, this compound has been found to inhibit the activity of dipeptidyl peptidase-4 (DPP-4), an enzyme that degrades incretin hormones involved in glucose metabolism. This compound has also been reported to activate peroxisome proliferator-activated receptor alpha (PPARα), which regulates lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal models, this compound has been found to lower blood glucose levels, improve insulin sensitivity, decrease body weight, and reduce adipose tissue mass. Additionally, this compound has been reported to decrease hepatic glucose production, increase glucose uptake in skeletal muscle, and improve lipid metabolism. These effects suggest that this compound may have potential therapeutic applications in metabolic diseases such as diabetes and obesity.
实验室实验的优点和局限性
One advantage of using 1-[(4-Bromophenyl)methyl]-1,2-dimethylguanidine;hydroiodide in lab experiments is its high purity and stability. Additionally, this compound has been extensively studied, and its biological activities are well documented. However, one limitation of using this compound is its cost, which may limit its use in some experiments. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
未来方向
There are several future directions for research on 1-[(4-Bromophenyl)methyl]-1,2-dimethylguanidine;hydroiodide. One area of interest is its potential therapeutic applications in metabolic diseases such as diabetes and obesity. Additionally, this compound may have applications in cancer research as a potential anti-tumor agent. Further investigation is needed to fully understand the mechanism of action of this compound and its potential side effects. Additionally, the development of more cost-effective synthesis methods may increase the accessibility of this compound for research purposes.
合成方法
The synthesis of 1-[(4-Bromophenyl)methyl]-1,2-dimethylguanidine;hydroiodide involves the reaction of 4-bromobenzyl chloride with N,N-dimethylguanidine in the presence of a base such as potassium carbonate. The resulting product is then treated with hydroiodic acid to obtain the hydroiodide salt of this compound. This synthesis method has been reported to yield high purity this compound.
科学研究应用
1-[(4-Bromophenyl)methyl]-1,2-dimethylguanidine;hydroiodide has been extensively studied for its potential therapeutic applications in various diseases such as diabetes, obesity, and cancer. In diabetes research, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models. In obesity research, this compound has been found to reduce body weight and adipose tissue mass in obese mice. In cancer research, this compound has been investigated for its anti-tumor activity and ability to inhibit cancer cell growth.
属性
IUPAC Name |
1-[(4-bromophenyl)methyl]-1,2-dimethylguanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3.HI/c1-13-10(12)14(2)7-8-3-5-9(11)6-4-8;/h3-6H,7H2,1-2H3,(H2,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNWBXSXULBSFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)N(C)CC1=CC=C(C=C1)Br.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrIN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[2-(2-methoxy-5-methylphenyl)ethyl]urea](/img/structure/B6639571.png)
![3-(hydroxymethyl)-N-[(2-imidazol-1-ylphenyl)methyl]piperidine-1-carboxamide](/img/structure/B6639579.png)

![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B6639588.png)
![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide](/img/structure/B6639590.png)
![N-[3-(2,3-dichlorophenoxy)-2-hydroxypropyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6639597.png)
![1-[2-(3-Hydroxypiperidine-1-carbonyl)pyrrolidin-1-yl]-2-phenylethanone](/img/structure/B6639600.png)
![N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-1-hydroxycyclopentane-1-carboxamide](/img/structure/B6639604.png)
![1-[1-(3-ethoxyphenyl)ethyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6639645.png)

![1-(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-3-[[2-(hydroxymethyl)phenyl]methyl]urea](/img/structure/B6639662.png)
![1-[(4-Bromophenyl)methyl]-2-ethyl-1-methylguanidine;hydroiodide](/img/structure/B6639674.png)

